molecular formula C9H6IN3O2 B3105410 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole CAS No. 153142-44-0

4-Iodo-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B3105410
CAS No.: 153142-44-0
M. Wt: 315.07 g/mol
InChI Key: WINGWCUNJLJRKD-UHFFFAOYSA-N
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Description

4-Iodo-1-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of an iodine atom and a nitro group attached to a pyrazole ring

Scientific Research Applications

4-Iodo-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“1H-Pyrazole, 4-iodo-1-(4-nitrophenyl)-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles, including “1H-Pyrazole, 4-iodo-1-(4-nitrophenyl)-”, are valuable intermediates for the synthesis of biologically active compounds . Future research may focus on developing new synthesis methods and exploring their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole typically involves the iodination of 1-(4-nitrophenyl)-1H-pyrazole. This can be achieved through the reaction of 1-(4-nitrophenyl)-1H-pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The pyrazole ring can be oxidized under strong oxidizing conditions, although this is less common.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and catalysts like copper(I) iodide.

    Reduction Reactions: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products with the iodine atom replaced by the nucleophile.

    Reduction Reactions: 4-Amino-1-(4-nitrophenyl)-1H-pyrazole.

    Oxidation Reactions: Various oxidized derivatives of the pyrazole ring.

Comparison with Similar Compounds

    1-Iodo-4-nitrobenzene: Similar in having both iodine and nitro groups but lacks the pyrazole ring.

    4-Nitro-1H-pyrazole: Similar pyrazole ring with a nitro group but without the iodine atom.

    4-Iodo-1H-pyrazole: Contains the pyrazole ring with an iodine atom but lacks the nitro group.

Uniqueness: 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole is unique due to the combination of the iodine atom, nitro group, and pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-iodo-1-(4-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINGWCUNJLJRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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